2-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperazine moiety and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 5-methylpyrimidine with piperazine under suitable conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction, often using trifluoromethyl iodide or trifluoromethyl sulfonate as the reagent.
Cyclization: The final step involves cyclization to form the pyrimidine ring, which is achieved by heating the intermediate compounds under reflux conditions in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the trifluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding pyrimidine N-oxide.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting central nervous system disorders.
Biological Studies: Used in the study of enzyme inhibition, particularly acetylcholinesterase inhibitors for Alzheimer’s disease.
Industrial Applications: Employed in the synthesis of agrochemicals and other bioactive compounds.
Mechanism of Action
The mechanism of action of 2-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets:
Molecular Targets: It primarily targets enzymes such as acetylcholinesterase, inhibiting their activity.
Pathways Involved: The inhibition of acetylcholinesterase leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine-substituted pyrimidine with acetylcholinesterase inhibitory activity.
2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines: Compounds with potent PAK4 inhibitory activity.
Uniqueness
2-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine is unique due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability, making it a valuable scaffold for drug development.
Properties
IUPAC Name |
2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N6/c1-10-8-19-12(20-9-10)22-4-6-23(7-5-22)13-18-3-2-11(21-13)14(15,16)17/h2-3,8-9H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJHYYNWMDPJAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)N2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.